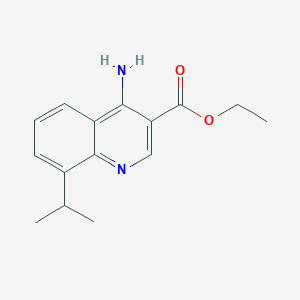

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate

Beschreibung

Ethyl-4-Amino-8-Isopropylchinolin-3-carboxylat ist ein Chinolin-Derivat, das für seine vielfältigen Anwendungen in der medizinischen Chemie bekannt ist. Chinolin-Verbindungen sind weit verbreitet für ihre biologischen Aktivitäten bekannt, darunter antibakterielle, antimalarielle und anticancer-Eigenschaften . Diese spezielle Verbindung ist aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen therapeutischen Anwendungen von Interesse.

Eigenschaften

Molekularformel |

C15H18N2O2 |

|---|---|

Molekulargewicht |

258.32 g/mol |

IUPAC-Name |

ethyl 4-amino-8-propan-2-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3,(H2,16,17) |

InChI-Schlüssel |

AALOMAFRSFNPHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Ethyl-4-Amino-8-Isopropylchinolin-3-carboxylat beinhaltet typischerweise einen mehrstufigen Prozess. Eine übliche Methode ist die Friedländer-Synthese, bei der ein aromatisches o-Aminoaldehyd oder -keton mit einer Carbonylverbindung kondensiert wird, die eine reaktive α-Methylenfunktionalität enthält . Die Reaktionsbedingungen umfassen oft die Verwendung eines Basenkatalysators und eines organischen Lösungsmittels unter Rückfluss . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind, wobei die Kosten, die Ausbeute und die Umweltauswirkungen berücksichtigt werden .

Analyse Chemischer Reaktionen

Ethyl-4-Amino-8-Isopropylchinolin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Die Aminogruppe in 4-Position kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Amino-8-Isopropylchinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Chinolin-Derivate sind dafür bekannt, Enzyme zu hemmen und zelluläre Prozesse in Krankheitserregern zu stören. Beispielsweise können sie die DNA-Gyrase in Bakterien hemmen oder die Häm-Entgiftung in Malariaparasiten beeinträchtigen. Die genauen Wege und Ziele können je nach der untersuchten biologischen Aktivität variieren.

Wirkmechanismus

The mechanism of action of Ethyl 4-amino-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens . For example, they may inhibit DNA gyrase in bacteria or interfere with heme detoxification in malaria parasites . The exact pathways and targets can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-Amino-8-Isopropylchinolin-3-carboxylat kann mit anderen Chinolin-Derivaten wie folgenden verglichen werden:

Chloroquin: Bekannt für seine antimalarielle Aktivität, hat Chloroquin ein anderes Substitutionsschema am Chinolinring.

Chinolin-N-Oxide: Diese Verbindungen sind Zwischenprodukte in der organischen Synthese und haben eine andere Reaktivität als das Stammchinolin.

Isochinolin-Derivate: Diese Verbindungen haben eine ähnliche Struktur, unterscheiden sich jedoch in der Position des Stickstoffatoms im Ring. Die Einzigartigkeit von Ethyl-4-Amino-8-Isopropylchinolin-3-carboxylat liegt in seinem spezifischen Substitutionsschema, das ihm eindeutige biologische und chemische Eigenschaften verleiht.

Biologische Aktivität

Ethyl 4-amino-8-isopropylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by a unique structure that includes an amino group at the 4-position, an isopropyl group at the 8-position, and a carboxylate group at the 3-position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's lipophilicity is enhanced due to the presence of the isopropyl group, which may affect its pharmacokinetics and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Klebsiella pneumoniae | 32 |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that this compound inhibits the growth of several cancer cell lines, including:

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines are presented in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 | |

| MCF-7 | 15 | |

| A549 | 12 |

These findings suggest that this compound could be further explored as a potential anticancer agent.

The biological activity of this compound is believed to be associated with its ability to interact with various biological targets. Interaction studies have shown that this compound can bind to enzymes involved in DNA replication and repair, leading to inhibition of cellular processes critical for pathogen survival and cancer cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating resistant infections.

- Cancer Treatment : Another study reported on the use of quinoline derivatives in combination therapies for cancer treatment, where this compound was shown to enhance the efficacy of existing chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.